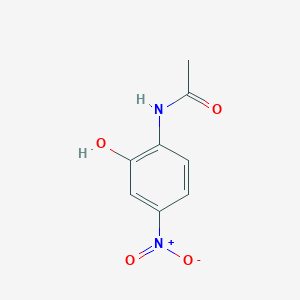

N-(2-Hydroxy-4-nitrophenyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-hydroxy-4-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-5(11)9-7-3-2-6(10(13)14)4-8(7)12/h2-4,12H,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVVCUZJRBFEICS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90395896 | |

| Record name | N-(2-Hydroxy-4-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25351-89-7 | |

| Record name | N-(2-Hydroxy-4-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N-(2-Hydroxy-4-nitrophenyl)acetamide

Foreword: Understanding the Molecule

N-(2-Hydroxy-4-nitrophenyl)acetamide, also known by its synonym 2-acetylamino-5-nitrophenol, is an aromatic compound of significant interest in synthetic organic chemistry. Its structure, which incorporates a hydroxyl group, a nitro group, and an acetamido group on a benzene ring, provides a versatile scaffold for the development of more complex molecules. The strategic placement of these functional groups dictates its reactivity and potential applications, primarily as a valuable building block or intermediate in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.[1][2] This guide offers a detailed exploration of its core physical and chemical properties, synthesis protocols, and characterization data, designed for researchers and professionals in the chemical sciences.

Core Physicochemical Characteristics

The fundamental properties of a compound govern its behavior in different environments and are critical for designing experimental protocols, ensuring safe handling, and predicting its reactivity. The physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 25351-89-7 | [3][4] |

| Molecular Formula | C₈H₈N₂O₄ | [3][4] |

| Molecular Weight | 196.16 g/mol | [3][4] |

| Appearance | Solid (form may vary) | [5] |

| Melting Point | 258-259 °C | [4] |

| Boiling Point | 436.1 °C at 760 mmHg | [4] |

| Density | 1.477 g/cm³ | [4] |

| Flash Point | 217.6 °C | [4] |

| Water Solubility | Data not readily available; expected to be low. | |

| XLogP3 | 0.2 | [3] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 4 | [3] |

Synthesis Pathway and Experimental Protocol

The most common and direct route to this compound is through the selective acetylation of its corresponding aminophenol precursor, 2-amino-5-nitrophenol. This reaction is a cornerstone of amine functionalization in organic synthesis.

Synthesis Rationale and Mechanism

The synthesis involves an electrophilic substitution reaction on the amine group. Acetic anhydride is employed as the acetylating agent. The reaction is typically performed in a suitable solvent, and the choice of conditions is critical to ensure selective N-acetylation without promoting O-acetylation of the phenolic hydroxyl group. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate which then collapses, eliminating an acetate ion as a leaving group and yielding the N-acetylated product. The starting material, 2-amino-5-nitrophenol, can be produced from 2-aminophenol via a multi-step process involving the formation of 2-methylbenzoxazole, followed by nitration and hydrolysis.[6]

Visualized Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Protocol

This protocol is adapted from a similar synthesis for a structural isomer and should be optimized for this compound.[7]

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-5-nitrophenol (1 equivalent) in a suitable solvent system such as a 1:4 mixture of acetonitrile and water.

-

Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring. This step is crucial to control the exothermic nature of the acetylation reaction and prevent potential side reactions.

-

Acetylation: Add acetic anhydride (1.2 equivalents) dropwise to the cooled solution. The slow addition maintains a low temperature and ensures a controlled reaction rate.

-

Neutralization: After the addition of acetic anhydride is complete, slowly add a saturated solution of sodium bicarbonate. The bicarbonate neutralizes the acetic acid byproduct, which facilitates the precipitation of the product. Continue addition until the effervescence ceases and the pH of the mixture is between 6.0 and 7.0.

-

Isolation: A precipitate of this compound should form. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Purification: Wash the crude product on the filter with several portions of cold deionized water to remove any residual salts and impurities.

-

Recrystallization: For further purification, recrystallize the crude solid from a suitable solvent, such as aqueous methanol or ethanol, to obtain a product of high purity.

-

Drying: Dry the purified crystals under vacuum to remove any remaining solvent. The final product should be characterized to confirm its identity and purity.

Spectroscopic and Structural Characterization

Confirming the molecular structure of the synthesized compound is a critical step that relies on various analytical techniques.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.

-

Expected Molecular Ion (M+) : For C₈H₈N₂O₄, the exact mass is 196.0484 Da.[3] The mass spectrum should show a prominent peak corresponding to this molecular weight.

-

Key Fragmentation Peaks : PubChem lists major fragments at m/z values of 154, 124, and 110, which can be correlated to the loss of specific functional groups from the parent molecule.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the carbon-hydrogen framework of the molecule.

-

¹H NMR :

-

Aromatic Protons : The three protons on the benzene ring will appear as distinct signals in the aromatic region (typically 7.0-9.0 ppm), with splitting patterns determined by their coupling with neighboring protons.

-

Amide Proton (-NH-) : A broad singlet is expected, with its chemical shift being solvent-dependent.

-

Hydroxyl Proton (-OH) : A broad singlet is also expected for the phenolic proton, which is also solvent-dependent.

-

Methyl Protons (-CH₃) : A sharp singlet corresponding to the three protons of the acetyl group will appear in the upfield region (typically around 2.0-2.3 ppm).

-

-

¹³C NMR :

-

Carbonyl Carbon (-C=O) : A signal in the downfield region (around 168-172 ppm).

-

Aromatic Carbons : Six distinct signals are expected for the carbons of the benzene ring, with their chemical shifts influenced by the attached substituents (hydroxyl, nitro, and acetamido groups).

-

Methyl Carbon (-CH₃) : A signal in the upfield region (around 20-25 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| O-H Stretch (Phenol) | 3200 - 3600 (broad) |

| N-H Stretch (Amide) | 3100 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C=O Stretch (Amide I) | 1630 - 1680 |

| N-O Stretch (Nitro, asymm.) | 1500 - 1570 |

| N-O Stretch (Nitro, symm.) | 1300 - 1370 |

Chemical Reactivity and Stability

The reactivity of this compound is governed by its three primary functional groups.

-

Nitro Group : The nitro group is strongly electron-withdrawing and can be readily reduced to an amino group using various reducing agents (e.g., Sn/HCl, H₂/Pd-C). This transformation is a key step in synthesizing more complex derivatives.

-

Phenolic Hydroxyl Group : The hydroxyl group is acidic and can be deprotonated by a base. It can also undergo O-alkylation or O-acylation under appropriate conditions.

-

Amide Group : The amide linkage is generally stable but can be hydrolyzed back to the parent amine (2-amino-5-nitrophenol) and acetic acid under strong acidic or basic conditions with heating.

Stability: While specific stability data is limited, related aromatic nitro compounds can be sensitive to light.[8] It is recommended to store the compound in a cool, dry, dark place.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care. Safety data sheets for structurally similar chemicals provide general guidance.

-

General Hazards : May cause skin and eye irritation.[8][9] Ingestion and inhalation should be avoided.

-

Personal Protective Equipment (PPE) : Wear standard laboratory attire, including safety goggles, a lab coat, and chemical-resistant gloves.[8][10]

-

Handling : Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhaling dust.[8] Avoid creating dust during handling.

-

Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials like strong oxidizing agents.[8][10]

-

First Aid :

Conclusion and Future Directions

This compound is a multifunctional aromatic compound with well-defined physicochemical properties. Its synthesis is straightforward, and its structure can be unambiguously confirmed using standard spectroscopic methods. The presence of three distinct and reactive functional groups makes it an attractive intermediate for synthetic chemists exploring new dyes, pharmacologically active agents, and other advanced materials. Further research could focus on exploring its coordination chemistry, derivatization to novel heterocyclic systems, and evaluation of the biological activities of its downstream products.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3749260, this compound. Available at: [Link]

-

LookChem (n.d.). N-(2-Hydroxy-5-nitrophenyl)acetamide. Available at: [Link]

-

Hines, J. E., et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 3), 263–266. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4024832, N-(4-hydroxy-2-nitrophenyl)acetamide. Available at: [Link]

-

Crysdot LLC (n.d.). This compound. Available at: [Link]

-

ResearchGate (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. Available at: [Link]

-

Royal Society of Chemistry (2024). One-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to 4-aminophenol and paracetamol. Green Chemistry. Available at: [Link]

-

National Center for Biotechnology Information (1992). 2-AMINO-5-NITROPHENOL. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 57. Available at: [Link]

-

Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. Available at: [Link]

-

Cheméo (n.d.). Chemical Properties of Acetamide, N-(2-hydroxyphenyl)- (CAS 614-80-2). Available at: [Link]

-

Hines, J. E., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(3). Available at: [Link]

-

Declercq, J. P., et al. (1980). The Structure of 2-Amino-5-nitrophenol: a Comparison with 2-Aminophenol. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 36(11), 2820-2822. Available at: [Link]

-

Wikipedia (n.d.). Nitroacetanilide. Available at: [Link]

- Google Patents (1988). US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives.

-

ResearchGate (2020). Mass spectrum N-(4-nitrophenyl) acetamide. Available at: [Link]

-

ResearchGate (n.d.). The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. Available at: [Link]

-

IUCr Journals (2022). data reports N-(4-Methoxy-2-nitrophenyl)acetamide. Available at: [Link]

-

BoroPharm Inc. (n.d.). This compound. Available at: [Link]

-

IUCr Journals (2022). data reports N-(4-Hydroxy-2-nitrophenyl)acetamide. Available at: [Link]

Sources

- 1. 25351-89-7|this compound|BLD Pharm [bldpharm.com]

- 2. US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives - Google Patents [patents.google.com]

- 3. This compound | C8H8N2O4 | CID 3749260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. This compound | BoroPharm Inc. [boropharm.com]

- 6. 2-AMINO-5-NITROPHENOL - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. N-(4-Hydroxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. mmbio.byu.edu [mmbio.byu.edu]

A Comprehensive Technical Guide to N-(2-Hydroxy-4-nitrophenyl)acetamide (CAS No. 25351-89-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Hydroxy-4-nitrophenyl)acetamide, identified by the CAS number 25351-89-7, is a nitrated aromatic amide of significant interest in the fields of medicinal chemistry and drug metabolism.[1][2] While not a therapeutic agent itself, its structural motifs appear in various bioactive molecules, and it serves as a crucial chemical intermediate. This guide provides an in-depth exploration of its chemical properties, synthesis, potential biological relevance, analytical methodologies, and safe handling protocols, tailored for professionals in research and drug development.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key identifiers and computed properties for this compound are summarized below.[2]

| Property | Value | Source |

| CAS Number | 25351-89-7 | PubChem[2], ChemScene[1] |

| Molecular Formula | C₈H₈N₂O₄ | PubChem[2] |

| Molecular Weight | 196.16 g/mol | PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

| Synonyms | 2-Acetamido-5-nitrophenol | PubChem[2] |

| SMILES | CC(=O)NC1=C(C=C(C=C1)[O-])O | PubChem[2] |

| Purity | ≥98% (Commercially available) | ChemScene[1] |

Synthesis and Mechanistic Insights

The synthesis of this compound can be achieved through the acetylation of 2-amino-5-nitrophenol. This reaction is a standard procedure in organic chemistry, valued for its efficiency and selectivity.

Proposed Synthesis Workflow

The acetylation of 2-amino-5-nitrophenol using acetic anhydride is a common and effective method. The reaction proceeds via nucleophilic acyl substitution, where the amino group of the phenol attacks the electrophilic carbonyl carbon of the acetic anhydride.

Caption: Proposed Synthesis Workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from the synthesis of the isomeric N-(4-hydroxy-2-nitrophenyl)acetamide and is expected to yield the desired product with minor modifications.[3]

-

Dissolution: Dissolve 2-amino-5-nitrophenol (1 equivalent) in a suitable solvent system, such as a mixture of acetonitrile and water.

-

Cooling: Cool the solution in an ice bath to control the exothermic nature of the reaction.

-

Acetylation: Slowly add acetic anhydride (1.2 equivalents) to the cooled solution while stirring.

-

Neutralization: Carefully add a weak base, such as sodium bicarbonate, to neutralize the acetic acid byproduct and maintain a pH between 5.5 and 6.5. This will induce the precipitation of the product.

-

Isolation: Collect the resulting precipitate by filtration.

-

Purification: Purify the crude product by recrystallization from an appropriate solvent, such as an aqueous methanol solution, to obtain the final product with high purity.

Potential Role in Drug Metabolism

This compound is structurally related to metabolites of N-(4-hydroxyphenyl)acetamide, more commonly known as acetaminophen or paracetamol. Research has indicated that during the oxidative biotransformation of acetaminophen, particularly in the presence of peroxynitrite and carbon dioxide, various nitrated products can be formed.[3] One of the major products is N-(4-hydroxy-3-nitrophenyl)acetamide. It has been proposed that the N-acetyl-1,4-benzoquinone imine (NAPQI), a reactive metabolite of acetaminophen, can react with electrophiles like the nitrite ion to form other nitro isomers, including N-(4-hydroxy-2-nitrophenyl)acetamide.[3] While the direct formation of this compound from acetaminophen metabolism is not definitively established, its potential as an oxidation product underscores its relevance in toxicology and drug metabolism studies.[3]

Caption: Proposed formation of a nitrated acetaminophen metabolite.

Analytical Methodologies

The analysis of this compound can be effectively carried out using reverse-phase high-performance liquid chromatography (RP-HPLC). This technique is well-suited for separating and quantifying polar aromatic compounds.

RP-HPLC Protocol

A general method for the analysis of a structurally similar compound, N-(2-hydroxy-5-nitrophenyl)-acetamide, can be adapted.[4]

-

Column: A C18 stationary phase column is recommended.

-

Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility) is typically effective.[4]

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound (likely in the range of 300-400 nm due to the nitrophenyl chromophore) would provide good sensitivity.

-

Quantification: For quantitative analysis, a calibration curve should be prepared using standards of known concentration.

Safety and Handling

As with any chemical compound, proper safety precautions are essential when handling this compound. While a specific safety data sheet (SDS) for this exact compound is not detailed in the search results, general guidelines for related nitroaromatic compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[5]

-

Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[5][6]

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[5]

-

Storage: Store in a tightly closed container in a cool, dry place, away from light and incompatible materials such as strong oxidizing agents.[5]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[5]

Conclusion

This compound is a valuable compound for researchers in synthetic chemistry and drug development. Its straightforward synthesis, coupled with its potential connection to the metabolism of widely used drugs like acetaminophen, makes it an important subject for further investigation. The analytical methods and safety protocols outlined in this guide provide a solid foundation for its effective and safe use in a laboratory setting.

References

-

PubChem. This compound. [Link]

-

Hines, J. E. III, et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 3), 268–272. [Link]

-

SIELC Technologies. Separation of Acetamide, N-(2-hydroxy-5-nitrophenyl)- on Newcrom R1 HPLC column. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound | C8H8N2O4 | CID 3749260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-(4-Hydroxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Separation of Acetamide, N-(2-hydroxy-5-nitrophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. fishersci.com [fishersci.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

A Technical Guide to N-(2-Hydroxy-4-nitrophenyl)acetamide: Structure, Isomerism, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Hydroxy-4-nitrophenyl)acetamide is a substituted aromatic amide of significant interest as a versatile intermediate in the synthesis of dyes, pharmaceuticals, and other specialty organic compounds. Its chemical behavior and synthetic utility are dictated by the interplay of three functional groups—hydroxyl, nitro, and acetamido—on a benzene ring. This guide provides an in-depth analysis of the compound's structural formula, explores its constitutional isomerism, details a robust laboratory-scale synthesis protocol, and outlines methods for its spectroscopic characterization. The causality behind experimental choices and the logic for differentiating between isomers are emphasized to provide field-proven insights for chemical and pharmaceutical development professionals.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₈H₈N₂O₄, consists of a central phenyl ring substituted with three functional groups.[1][2] The acetamido (-NHCOCH₃) and hydroxyl (-OH) groups are positioned ortho to each other (at C1 and C2, respectively), while the nitro group (-NO₂) is positioned para to the hydroxyl group (at C4). This specific arrangement governs the molecule's electronic properties, reactivity, and potential for hydrogen bonding.

The structure features an intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen of the acetamido group, which influences its conformation and physical properties. The electron-withdrawing nature of the nitro group significantly impacts the acidity of the phenolic hydroxyl and the nucleophilicity of the aromatic ring.

Caption: Structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 25351-89-7 | [1][3] |

| Molecular Formula | C₈H₈N₂O₄ | [1][2] |

| Molecular Weight | 196.16 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| Appearance | Data not widely available; likely a crystalline solid |

| SMILES | CC(=O)NC1=C(C=C(C=C1)[O-])O |[2] |

Isomerism: A Comprehensive Analysis

The substitution pattern on the phenyl ring allows for several constitutional (positional) isomers, each with distinct chemical and physical properties. Understanding these isomeric structures is crucial for designing specific synthetic routes and for analytical differentiation of the final product. The parent compound is often synthesized from 2-amino-5-nitrophenol.[2]

The primary isomers of interest involve permutations of the three substituents (acetamido, hydroxyl, nitro) on the benzene ring. Below are the structures of the target molecule and three of its key positional isomers.

Caption: Key positional isomers of N-hydroxynitrophenylacetamide.

-

N-(2-Hydroxy-5-nitrophenyl)acetamide (Isomer 1): In this isomer, the nitro group is meta to the hydroxyl group and para to the acetamido group.[4] This positioning alters the electronic effects and hydrogen bonding patterns compared to the target compound.

-

N-(4-Hydroxy-2-nitrophenyl)acetamide (Isomer 2): Here, the hydroxyl and acetamido groups are para to each other, with the nitro group ortho to the acetamido group.[5] The steric hindrance from the ortho nitro group can influence the planarity and reactivity of the acetamido group.[6][7][8]

-

N-(4-Hydroxy-3-nitrophenyl)acetamide (Isomer 3): This isomer has the nitro group positioned ortho to the hydroxyl group and meta to the acetamido group. This arrangement is a known metabolite of acetaminophen when exposed to peroxynitrite.[6][7]

The choice of starting materials is the most critical factor in selectively synthesizing the desired isomer. For instance, synthesizing the target compound, this compound, requires a precursor where the amino and hydroxyl groups are in a 1,2-relationship and the nitro group is at the C4 position, such as 2-amino-5-nitrophenol.

Synthesis and Purification

The most direct and common method for preparing this compound is through the N-acetylation of its corresponding aminophenol precursor, 2-amino-5-nitrophenol.[9] This reaction is a nucleophilic acyl substitution where the amino group acts as the nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent like acetic anhydride.

Synthesis Protocol: Acetylation of 2-Amino-5-nitrophenol

This protocol is based on established acetylation procedures for aromatic amines.[7][10]

Materials:

-

2-Amino-5-nitrophenol

-

Acetic Anhydride

-

Glacial Acetic Acid (as solvent) or an alternative like acetonitrile/water[7]

-

Ice bath

-

Stir plate and magnetic stir bar

-

Reaction flask and condenser

-

Buchner funnel and filter paper

Workflow:

Caption: General workflow for the synthesis of this compound.

Step-by-Step Procedure:

-

Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 2-amino-5-nitrophenol in a minimal amount of glacial acetic acid with stirring. The acid serves as a solvent that is compatible with the acetylating agent.

-

Acetylation: Slowly add 1.1 to 1.2 equivalents of acetic anhydride to the solution dropwise. The reaction is typically exothermic, and an ice bath may be used to maintain a moderate temperature.

-

Reaction: Stir the mixture at room temperature for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting amine spot.

-

Precipitation: Once the reaction is complete, pour the mixture into a beaker containing a significant volume of ice-cold water. The product, being less soluble in water than in acetic acid, will precipitate out as a solid.

-

Isolation & Washing: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid cake with several portions of cold deionized water to remove residual acetic acid and other water-soluble impurities.

-

Drying: Dry the product, either in a desiccator under vacuum or in a low-temperature oven.

Purification by Recrystallization

The crude product can be purified by recrystallization to obtain a high-purity solid suitable for further use or analysis. A mixed solvent system, such as ethanol-water, is often effective.

-

Dissolve the crude solid in a minimum amount of hot ethanol.

-

Slowly add hot water dropwise until the solution becomes slightly turbid (cloudy), indicating saturation.

-

Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and dry them thoroughly.

Spectroscopic Characterization and Isomer Differentiation

Confirming the identity of the synthesized product and distinguishing it from its isomers requires a combination of spectroscopic techniques.

¹H NMR Spectroscopy

Proton NMR is invaluable for confirming the substitution pattern on the aromatic ring. The chemical shifts (δ) and coupling constants (J) of the aromatic protons provide definitive structural information.

Expected ¹H NMR Data for this compound (in DMSO-d₆):

-

-COCH₃ (s, 3H): A singlet around δ 2.1-2.3 ppm for the three methyl protons.

-

Aromatic Protons (m, 3H): The three protons on the phenyl ring will show a distinct pattern.

-

The proton ortho to the nitro group will be the most deshielded (highest ppm).

-

The proton ortho to the hydroxyl group will be the most shielded (lowest ppm).

-

Coupling constants (ortho, meta) will help assign specific protons.

-

-

-OH (s, 1H): A broad singlet, typically > δ 9.0 ppm, for the phenolic proton. Its chemical shift can be concentration-dependent.

-

-NH (s, 1H): A singlet, typically > δ 9.0 ppm, for the amide proton.

Isomer Differentiation: Each isomer will present a unique aromatic region splitting pattern and set of chemical shifts, allowing for unambiguous identification. For example, a para-substituted pattern (two doublets) would rule out the target structure but might be consistent with an isomer like N-(4-hydroxy-2-nitrophenyl)acetamide, depending on the other signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 2: Key IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| O-H Stretch (Phenol) | 3200-3600 (broad) | Indicates the hydroxyl group. |

| N-H Stretch (Amide) | 3100-3300 | Overlaps with the O-H band. |

| C=O Stretch (Amide) | 1650-1680 | Strong, sharp peak characteristic of a secondary amide. |

| N-O Stretch (Nitro) | 1500-1550 & 1300-1370 | Two strong bands for asymmetric and symmetric stretching. |

| C-N Stretch (Amide) | 1200-1300 | Amide III band. |

The precise positions of these bands, particularly the O-H and C=O stretches, can be influenced by the intramolecular hydrogen bonding present in the target molecule but potentially absent or different in its isomers.

Applications in Research and Development

This compound serves as a crucial building block in several areas:

-

Dye Synthesis: The molecule is an intermediate in the production of azo dyes and other colorants. The functional groups can be further modified to create a wide range of colors.[9]

-

Pharmaceutical Intermediates: It can be used as a precursor for the synthesis of more complex molecules with potential biological activity. The nitro group can be reduced to an amine, providing a reactive site for further derivatization.

-

Antioxidant Research: The o-aminophenol structure is a known motif in compounds with reducing or antioxidant properties.[11]

Conclusion

This guide has provided a detailed technical overview of this compound, focusing on its structure, the critical concept of isomerism, and practical laboratory procedures for its synthesis and characterization. For professionals in chemical synthesis and drug development, a thorough understanding of these principles is essential for the selective synthesis of the correct isomer and for ensuring the purity and identity of the final compound. The application of spectroscopic methods, particularly ¹H NMR, is paramount in validating the molecular structure and differentiating it from its closely related positional isomers.

References

-

PubChem. This compound. [Link]

-

Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. [Link]

-

PubChem. N-(4-hydroxy-2-nitrophenyl)acetamide. [Link]

-

ResearchGate. Molecular structure of N-(4-nitrophenyl) acetamide. [Link]

-

Hines III, J. E., et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. IUCrData, 7(3). [Link]

-

Hines III, J. E., et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 3), 249–252. [Link]

-

ResearchGate. N-(4-Hydroxy-2-nitrophenyl)acetamide. [Link]

-

LookChem. N-(2-Hydroxy-5-nitrophenyl)acetamide. [Link]

-

International Agency for Research on Cancer. (1993). 2-AMINO-5-NITROPHENOL. In Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines. IARC. [Link]

-

Stolar, T., et al. (2024). One-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to 4-aminophenol and paracetamol. Green Chemistry, 26(4), 2476-2484. [Link]

- Google Patents.

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound | C8H8N2O4 | CID 3749260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 25351-89-7|this compound|BLD Pharm [bldpharm.com]

- 4. lookchem.com [lookchem.com]

- 5. N-(4-hydroxy-2-nitrophenyl)acetamide | C8H8N2O4 | CID 4024832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. journals.iucr.org [journals.iucr.org]

- 7. N-(4-Hydroxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 2-AMINO-5-NITROPHENOL - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. One-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to 4-aminophenol and paracetamol - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC04281B [pubs.rsc.org]

- 11. US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives - Google Patents [patents.google.com]

A Technical Guide to the Biological Activities of N-(2-Hydroxy-4-nitrophenyl)acetamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-(2-Hydroxy-4-nitrophenyl)acetamide scaffold represents a versatile and privileged structure in medicinal chemistry, serving as a foundation for the development of novel therapeutic agents. Derivatives of this core structure have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for addressing significant challenges in healthcare, including antimicrobial resistance and cancer. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of these compounds. We delve into their primary mechanisms of action, supported by detailed experimental protocols and mechanistic diagrams, to offer a deep understanding of their therapeutic potential and guide future drug discovery efforts.

Introduction to the this compound Core Structure

The acetamide functional group is a cornerstone in the design of bioactive molecules, known for its ability to form hydrogen bonds and participate in various biological interactions. When integrated into an aromatic system, such as the this compound core, the resulting molecule gains a unique electronic and structural profile. The key features of this scaffold are:

-

An Amide Linkage: Provides structural rigidity and acts as a hydrogen bond donor and acceptor.

-

A Phenolic Hydroxyl Group (-OH): Can participate in hydrogen bonding and may be crucial for binding to target enzymes or receptors.

-

A Nitro Group (-NO2): A strong electron-withdrawing group that significantly influences the molecule's electronic properties, reactivity, and potential for biological activity.

This combination of functional groups makes this compound and its derivatives compelling subjects for synthetic modification and biological screening. These compounds are often intermediates in the synthesis of dyes and pharmaceuticals, but their intrinsic bioactivities are increasingly being recognized and explored.[1]

General Synthetic Pathways

The synthesis of this compound derivatives is typically straightforward, allowing for the generation of diverse chemical libraries for screening. The primary methods involve standard organic reactions.

Synthesis of the Core Scaffold

The parent compound, this compound, is commonly synthesized via the acetylation of the corresponding aniline precursor, 4-hydroxy-2-nitroaniline.[2]

A Representative Protocol:

-

4-hydroxy-2-nitroaniline is dissolved in a suitable solvent system, such as an acetonitrile/water mixture.[2]

-

The solution is cooled in an ice bath to control the reaction temperature.

-

Acetic anhydride is added as the acetylating agent.[2]

-

A weak base, like sodium bicarbonate, is added to neutralize the acid byproduct and facilitate the reaction.[2]

-

The resulting yellow precipitate of this compound is collected by filtration and can be purified by recrystallization.[2]

Derivatization Strategies

Further diversification of the core structure can be achieved by modifying the phenyl ring, the acetamide group, or by creating more complex hybrid molecules. For instance, related acetamide derivatives are often synthesized by reacting a substituted aniline with an appropriate acyl chloride or carboxylic acid, often facilitated by a coupling agent.[3] This modular approach allows for systematic exploration of the structure-activity relationship (SAR).

Key Biological Activities and Mechanistic Insights

Derivatives based on the nitrophenyl)acetamide scaffold have exhibited significant potential in several key therapeutic areas.

Antimicrobial Activity

The rise of drug-resistant pathogens presents a global health crisis, driving the search for new antimicrobial agents. This compound derivatives have shown promising broad-spectrum activity against various bacteria and fungi.[4]

Key Findings:

-

A series of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide and phenylacetamide derivatives were tested against a panel of microorganisms including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Candida albicans.[4]

-

The compounds displayed a wide range of activity, with Minimum Inhibitory Concentration (MIC) values ranging from 1.95 to 500 µg/ml.[4]

-

Notably, certain benzamide derivatives showed potent activity against drug-resistant strains of B. subtilis and S. aureus, highlighting their potential to combat resistance.[4]

Structure-Activity Relationship (SAR) Insights: The antimicrobial efficacy is highly dependent on the substituents on the aromatic rings. The presence of a chloro atom on the acetamide group has been shown to significantly enhance antimicrobial activity. For example, while N-(2-hydroxyphenyl)acetamide showed no activity against Candida albicans, the chlorinated version, 2-chloro-N-(2-hydroxyphenyl)acetamide, inhibited 96.6% of the tested strains.[5] This suggests that the electrophilic character of the alpha-carbon is crucial for its mechanism of action, possibly through alkylation of essential microbial enzymes or proteins.[5]

Anticancer Activity

Cancer remains a leading cause of mortality worldwide, and the development of novel, effective chemotherapeutics is a primary goal of medicinal chemistry.[6] Various acetamide derivatives have been investigated for their cytotoxic effects against human cancer cell lines.

Mechanisms of Action: The anticancer effects of these compounds are often multifaceted, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of cell migration.

-

Apoptosis Induction: A key study on the related compound N-(2-hydroxyphenyl) acetamide (NA-2) demonstrated its ability to induce apoptosis in human breast cancer (MCF-7) cells. This was evidenced by an increase in the Bax/Bcl-2 ratio, a critical regulator of the intrinsic apoptotic pathway.[7]

-

Cell Cycle Arrest: The same study found that NA-2 caused cell cycle arrest at the G0/G1 phase, preventing cancer cells from progressing to the DNA synthesis (S) phase and thus halting proliferation.[7]

-

Inhibition of Metastasis: Wound healing assays showed that NA-2 could delay the migration of MCF-7 cells, suggesting a potential role in preventing metastasis.[7]

The diagram below illustrates the proposed mechanism by which these derivatives may induce apoptosis in cancer cells.

Caption: Proposed mechanism of anticancer activity for acetamide derivatives.

Quantitative Data Summary: The cytotoxic potential of these derivatives is typically quantified by their IC50 value, which is the concentration required to inhibit the growth of 50% of cancer cells.

| Compound Class | Cell Line | Activity | Reference |

| N-(2-hydroxyphenyl) acetamide (NA-2) | MCF-7 (Breast) | IC50 = 1.65 mM | [7] |

| Substituted N-(4′-nitrophenyl)-l-prolinamides | A549 (Lung) | Up to 95.41% inhibition | [3] |

| Substituted N-(4′-nitrophenyl)-l-prolinamides | HCT-116 (Colon) | Up to 93.33% inhibition | [3] |

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the trustworthiness and reproducibility of research findings, standardized experimental protocols are essential. Below is a detailed methodology for a common assay used to evaluate the anticancer activity of novel compounds.

Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[7]

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, converting the yellow salt into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for a specified period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO2.[7]

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will convert MTT to formazan.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

The workflow for this protocol is visualized below.

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Future Perspectives and Drug Development

The this compound scaffold is a fertile ground for the discovery of new therapeutic agents. The synthetic accessibility and the broad range of biological activities make these derivatives highly attractive for further development.

Future research should focus on:

-

Lead Optimization: Systematically modifying the most potent compounds to improve their efficacy, selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).

-

Mechanism of Action Studies: Elucidating the precise molecular targets of the most active derivatives. Techniques like molecular docking, proteomics, and genetic screening can identify the specific enzymes or signaling pathways being modulated.[6][8]

-

In Vivo Studies: Progressing the most promising compounds from in vitro assays to preclinical animal models to evaluate their efficacy and safety in a living organism.

-

Targeting Drug Resistance: Further exploring the activity of these compounds against drug-resistant microbial strains and cancer cell lines to address critical unmet medical needs.

References

-

Bektas, H., et al. (2012). Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents. PubMed. Available at: [Link]

-

Olawode, E. O., et al. (2020). Synthesis and in vitro anticancer activities of substituted N-(4′-nitrophenyl)-l-prolinamides. Royal Society of Chemistry. Available at: [Link]

-

Simjee, S., et al. (2019). N-(2-hydroxyphenyl) acetamide (NA-2) elicits potent antitumor effect against human breast cancer cell line (MCF-7). PubMed. Available at: [Link]

-

Lyseen, C., et al. (2022). Bioactive Nitrosylated and Nitrated N-(2-hydroxyphenyl)acetamides and Derived Oligomers: An Alternative Pathway to 2-Amidophenol-Derived Phytotoxic Metabolites. National Institutes of Health. Available at: [Link]

-

Wang, R., et al. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. PubMed Central. Available at: [Link]

-

de Oliveira, L. S., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. National Institutes of Health. Available at: [Link]

-

Nawreen, N., et al. (2025). Exploring the anticancer potential of nitrated N-substituted-4-hydroxy-2-quinolone-3-carboxamides: synthesis, biological assessment, and computational analysis. PubMed. Available at: [Link]

-

Deere, J., et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. PubMed Central. Available at: [Link]

-

Carradori, S., et al. (2012). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. National Institutes of Health. Available at: [Link]

-

Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences. Available at: [Link]

Sources

- 1. jcbsc.org [jcbsc.org]

- 2. N-(4-Hydroxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and in vitro anticancer activities of substituted N-(4′-nitrophenyl)-l-prolinamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploring the anticancer potential of nitrated N-substituted-4-hydroxy-2-quinolone-3-carboxamides: synthesis, biological assessment, and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-(2-hydroxyphenyl) acetamide (NA-2) elicits potent antitumor effect against human breast cancer cell line (MCF-7) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(2-Hydroxy-4-nitrophenyl)acetamide: From Historical Context to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Hydroxy-4-nitrophenyl)acetamide, a substituted aromatic amide, stands as a molecule of significant interest at the intersection of historical industrial chemistry and contemporary biomedical research. Though not a household name, its structural motifs are intrinsically linked to the development of pharmaceuticals and dyes, making its study a compelling journey through the evolution of organic synthesis and its applications. This technical guide provides a comprehensive literature review and historical context of this compound, delving into its synthesis, chemical properties, and its emerging relevance in the fields of drug development and toxicology. By synthesizing technical data with field-proven insights, this document aims to serve as an authoritative resource for researchers and professionals in the chemical and pharmaceutical sciences.

Historical Context and Emergence

While a definitive first synthesis of this compound is not prominently documented, its emergence is intrinsically tied to the advancements in aromatic chemistry in the late 19th and early 20th centuries. The industrial synthesis of its precursors, nitrophenols and aminophenols, paved the way for the creation of a vast array of derivatives.

The journey begins with the nitration of phenol, a process that yields a mixture of ortho- and para-nitrophenols.[1][2] These nitrophenols became crucial intermediates in the burgeoning synthetic dye industry and later, in the pharmaceutical sector.[2][3] The subsequent reduction of nitrophenols to aminophenols was another critical step. For instance, 4-nitrophenol is a key precursor in the industrial synthesis of paracetamol (acetaminophen), a widely used analgesic.[4] The precursor to our title compound, 2-amino-5-nitrophenol, was first synthesized in 1920 by Kaltwasser and Oehrn, highlighting the early 20th-century focus on creating a diverse palette of substituted aromatic compounds for industrial use, particularly as dye intermediates.

The acetylation of aminophenols to form acetanilides was a common synthetic transformation during this era, primarily to modify the properties of the parent amine. Therefore, it is highly probable that this compound was first synthesized in the early to mid-20th century as part of the broader exploration of nitrated and acetylated aromatic compounds for applications in dyes, materials, and potentially, early pharmacology.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O₄ | [5] |

| Molecular Weight | 196.16 g/mol | [5] |

| CAS Number | 25351-89-7 | [5] |

| Appearance | Solid | [6] |

| XLogP3 | 0.2 | [5] |

Synthesis and Methodologies

The primary and most direct route to this compound involves the acetylation of its corresponding aminophenol precursor, 2-amino-5-nitrophenol. This reaction is a classic example of nucleophilic acyl substitution.

General Synthesis Pathway

The synthesis can be conceptually broken down into two main stages: the preparation of the aminophenol intermediate and its subsequent acetylation.

Caption: General synthesis pathway for this compound.

Experimental Protocol: Acetylation of 2-Amino-5-nitrophenol

This protocol is adapted from established methods for the acetylation of similar aminophenol derivatives.[7]

Materials:

-

2-Amino-5-nitrophenol

-

Acetic anhydride

-

Glacial acetic acid (as solvent)

-

Ice

-

Water

-

Stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Dissolution: Dissolve a known molar equivalent of 2-amino-5-nitrophenol in a minimal amount of glacial acetic acid in a flask equipped with a magnetic stirrer. Gentle warming may be required to facilitate dissolution.

-

Acetylation: Cool the solution in an ice bath. Slowly add a slight molar excess (e.g., 1.1 to 1.2 equivalents) of acetic anhydride dropwise to the stirred solution. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side products.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for a designated period (e.g., 1-2 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Precipitation: Once the reaction is complete, pour the reaction mixture slowly into a beaker containing crushed ice and water with constant stirring. The product, this compound, will precipitate out as a solid.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any unreacted acetic acid and other water-soluble impurities. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.

-

Drying: Dry the purified product in a vacuum oven at a moderate temperature.

Causality Behind Experimental Choices:

-

Glacial Acetic Acid as Solvent: It serves as a good solvent for both the starting material and the acetylating agent, and it is unreactive under the reaction conditions.

-

Acetic Anhydride as Acetylating Agent: It is a highly effective and readily available acetylating agent that forms a stable amide bond.

-

Ice Bath and Slow Addition: This controls the exothermicity of the reaction, preventing potential side reactions and degradation of the product.

-

Precipitation in Ice Water: This technique is used to precipitate the less water-soluble product from the reaction mixture, leaving more soluble impurities in the aqueous phase.

-

Recrystallization: This is a standard purification technique for solid organic compounds, which relies on the differential solubility of the product and impurities in a given solvent at different temperatures.

Relevance in Drug Development and Biological Context

The structural similarity of this compound to N-acetyl-p-aminophenol (acetaminophen or paracetamol) places it in a context of significant pharmacological and toxicological interest.[4]

Connection to Acetaminophen Metabolism and Toxicology

Acetaminophen is a widely used analgesic and antipyretic.[4] Its metabolism primarily occurs in the liver. While most of the drug is safely conjugated and excreted, a small fraction is oxidized by cytochrome P450 enzymes to a highly reactive intermediate, N-acetyl-p-benzoquinone imine (NAPQI). Under normal conditions, NAPQI is detoxified by glutathione. However, in cases of overdose, glutathione stores are depleted, and NAPQI can covalently bind to cellular proteins, leading to hepatocellular necrosis.

Nitrated derivatives of acetaminophen and related compounds are of interest as they can be formed under conditions of oxidative stress in the body. The presence of a nitro group can significantly alter the electronic properties of the molecule, potentially influencing its metabolism and biological activity. While direct studies on the metabolism of this compound are limited, research on related nitroaromatic compounds suggests that they can undergo metabolic reduction of the nitro group to form reactive nitroso and hydroxylamine intermediates, which can also contribute to toxicity.

Potential as a Pharmacological Scaffold

The acetamide and nitrophenol moieties are present in various biologically active molecules. For instance, nitrophenols are precursors to many pharmaceuticals, and the acetamide group is a common feature in numerous drugs.[2][3] While this compound itself has not been extensively developed as a drug, its structure serves as a potential scaffold for the synthesis of new chemical entities. For example, a study on N-(2-hydroxy-phenyl) acetamide (without the nitro group) demonstrated its anti-inflammatory and anti-arthritic activity in rats, suggesting that this core structure has therapeutic potential.[8]

Applications as a Chemical Intermediate

Beyond its potential biological relevance, this compound and its precursors are valuable intermediates in the synthesis of more complex molecules.

Dye Synthesis

Historically, aminophenols and their derivatives have been fundamental building blocks for azo dyes. The amino group can be diazotized and coupled with other aromatic compounds to produce a wide range of colors. The presence of the hydroxyl and nitro groups in this compound can further modulate the color and properties of the resulting dyes.

Organic Synthesis Building Block

The functional groups on this compound offer multiple handles for further chemical modification, making it a useful building block in organic synthesis.

-

The Amine: The acetamido group can be hydrolyzed back to the primary amine, which can then be used in a variety of reactions, including diazotization, acylation, and alkylation.

-

The Phenolic Hydroxyl Group: The hydroxyl group can be alkylated or acylated to introduce different functional groups.

-

The Nitro Group: The nitro group can be reduced to an amino group, which can then be further functionalized. This opens up possibilities for creating molecules with diverse substitution patterns.

Caption: Reactivity of functional groups in this compound.

Conclusion and Future Perspectives

This compound, a molecule with roots in the foundational era of industrial organic chemistry, continues to hold relevance in modern scientific inquiry. Its synthesis is straightforward, relying on well-established chemical transformations. While its historical significance is primarily as a member of a broader class of compounds used as intermediates for dyes and other materials, its structural relationship to acetaminophen has brought it into the sphere of pharmacological and toxicological research.

Future research efforts should focus on several key areas. A more detailed investigation into the metabolism and potential toxicity of this compound is warranted to fully understand its biological implications, particularly in the context of oxidative stress. Furthermore, its potential as a scaffold for the development of novel therapeutic agents, building upon the observed anti-inflammatory properties of related structures, remains a promising avenue for exploration. As a versatile chemical intermediate, it will undoubtedly continue to find applications in the synthesis of complex organic molecules for a variety of scientific and industrial purposes. This guide serves as a foundational resource to inspire and inform such future endeavors.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. The Versatile Nature of 4-Nitrophenol: From Indicators to Industrial Synthesis. Available from: [Link]

- Google Patents. Ortho-nitrophenol manufacture. US3804907A.

-

ResearchGate. Schematic representing the history of 4-nitrophenol acquired during the production of paracetamol from phenol as an intermediate product. Available from: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

Bioactive Nitrosylated and Nitrated N-(2-hydroxyphenyl)acetamides and Derived Oligomers: An Alternative Pathway to 2-Amidophenol-Derived Phytotoxic Metabolites. Molecules. 2022 Jul 26;27(15):4786. Available from: [Link]

-

Wikipedia. Nitrophenol. Available from: [Link]

-

Organic Syntheses. m-NITROPHENOL. Available from: [Link]

-

Wikipedia. Paracetamol. Available from: [Link]

-

Journal of Chemical, Biological and Physical Sciences. Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Available from: [Link]

-

Hines JE 3rd, Deere CJ, Fronczek FR, Uppu RM. N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallogr E Crystallogr Commun. 2022 Mar 10;78(Pt 3):308-311. Available from: [Link]

-

Hines JE 3rd, Deere CJ, Fronczek FR, Uppu RM. N-(4-Hydroxy-2-nitrophenyl)acetamide. Acta Crystallogr E Crystallogr Commun. 2022 Feb 20;78(Pt 3):253-256. Available from: [Link]

-

ResearchGate. Synthesis of N-(4 nitrophenyl) acetamide. Available from: [Link]

-

Bioactive Nitrosylated and Nitrated N-(2-hydroxyphenyl)acetamides and Derived Oligomers: An Alternative Pathway to 2-Amidophenol-Derived Phytotoxic Metabolites. Molecules. 2022 Jul 26;27(15):4786. Available from: [Link]

- Google Patents. Stepwise reduction of p-nitrophenol. US4264525A.

-

Uitspraken.rechtspraak.nl. ECLI:NL:RBDHA:2025:24287. Available from: [Link]

-

ResearchGate. (PDF) N-(4-Hydroxy-2-nitrophenyl)acetamide. Available from: [Link]

-

IUCr Journals. data reports N-(4-Hydroxy-2-nitrophenyl)acetamide. Available from: [Link]

-

IUCr Journals. (IUCr) N-(4-Methoxy-2-nitrophenyl)acetamide. Available from: [Link]

- Google Patents. Preparation of p-nitrophenolic compounds. US5414148A.

-

PubChem. N-(4-hydroxy-2-nitrophenyl)acetamide. National Center for Biotechnology Information. Available from: [Link]

-

N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. Cytokine. 2011 Jan;53(1):37-43. Available from: [Link]

-

Green Chemistry. One-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to 4-aminophenol and paracetamol. Available from: [Link]

-

BoroPharm Inc. This compound. Available from: [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]

Sources

- 1. US3804907A - Ortho-nitrophenol manufacture - Google Patents [patents.google.com]

- 2. Nitrophenol - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. Paracetamol - Wikipedia [en.wikipedia.org]

- 5. This compound | C8H8N2O4 | CID 3749260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | BoroPharm Inc. [boropharm.com]

- 7. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats - PubMed [pubmed.ncbi.nlm.nih.gov]

A Spectroscopic Investigation of N-(2-Hydroxy-4-nitrophenyl)acetamide: A Comprehensive Technical Guide

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for N-(2-Hydroxy-4-nitrophenyl)acetamide, a valuable chemical intermediate in various synthetic pathways. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its structural features through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the interpretation of spectral data are explained to provide field-proven insights.

Introduction: Unveiling the Molecular Architecture

This compound, with the chemical formula C₈H₈N₂O₄ and a molecular weight of 196.16 g/mol , is a substituted aromatic compound.[1] Its structure, featuring a hydroxyl group, a nitro group, and an acetamido group on a benzene ring, presents a unique electronic and structural landscape. Understanding the precise arrangement of these functional groups is paramount for predicting its reactivity and potential applications. Spectroscopic techniques provide the necessary tools to elucidate this molecular architecture without altering the compound's chemical nature. This guide delves into the core spectroscopic techniques used to characterize this compound, providing a foundational understanding for its use in further research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. By subjecting the sample to a strong magnetic field and radiofrequency pulses, we can gain detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Experimental Protocol: A solution of this compound is prepared by dissolving 5-10 mg of the compound in approximately 0.75 mL of a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum is then acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Data Interpretation: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the amide proton, the hydroxyl proton, and the methyl protons of the acetamido group. The chemical shifts (δ) are influenced by the electron-withdrawing and electron-donating effects of the substituents on the aromatic ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.1 | Singlet | 3H | -COCH₃ |

| ~7.0-8.5 | Multiplet | 3H | Aromatic Protons |

| ~9.5 | Singlet | 1H | -NH |

| ~10.0 | Singlet | 1H | -OH |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule.

Experimental Protocol: A more concentrated solution of this compound (20-50 mg in ~0.75 mL of deuterated solvent) is typically required for ¹³C NMR spectroscopy due to the low natural abundance of the ¹³C isotope. A proton-decoupled spectrum is usually acquired to simplify the spectrum to a series of single peaks for each unique carbon atom.

Data Interpretation: The ¹³C NMR spectrum will show signals for the two carbons of the acetamido group and the six carbons of the aromatic ring. The chemical shifts of the aromatic carbons are significantly affected by the substituents.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~24 | -COCH₃ |

| ~110-150 | Aromatic Carbons |

| ~170 | -C=O |

Note: Specific assignments of the aromatic carbons require more detailed analysis, such as 2D NMR techniques.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: The IR spectrum of solid this compound can be obtained using the Potassium Bromide (KBr) pellet method. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for a more rapid analysis of the solid sample. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.[2]

Data Interpretation: The IR spectrum will display characteristic absorption bands for the O-H, N-H, C=O, and N-O functional groups.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 (broad) | O-H stretch | Phenolic Hydroxyl |

| 3300-3100 | N-H stretch | Amide |

| ~1680 | C=O stretch | Amide I |

| ~1550 and ~1340 | Asymmetric and Symmetric N-O stretch | Nitro Group |

| ~1600 and ~1470 | C=C stretch | Aromatic Ring |

The broadness of the O-H stretch is indicative of hydrogen bonding. The precise positions of the amide and nitro group absorptions provide further structural confirmation.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

Experimental Protocol: For a volatile and thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source is a suitable method. A dilute solution of the compound in a volatile solvent is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized by a beam of high-energy electrons (typically 70 eV). The resulting ions are then separated by their m/z ratio and detected.

Data Interpretation: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (196.16 g/mol ). The spectrum will also display a series of fragment ion peaks, which provide valuable information about the compound's structure.

Table 4: Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Ion Structure/Fragment Lost |

| 196 | [M]⁺ (Molecular Ion) |

| 154 | [M - CH₂CO]⁺ |

| 124 | [M - CH₂CO - NO]⁺ |

| 43 | [CH₃CO]⁺ |

The base peak at m/z 43 is characteristic of the acetyl cation, a common fragment in acetamides.[1] The peak at m/z 154 corresponds to the loss of a ketene molecule (CH₂=C=O) from the molecular ion.[1]

Molecular Structure and Key Relationships

Caption: Molecular structure of this compound.

Mass Spectrometry Fragmentation Workflow

Caption: Primary fragmentation pathway of this compound in EI-MS.

Conclusion

The spectroscopic data presented in this guide provide a detailed and self-validating characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, the IR spectrum identifies the key functional groups, and the mass spectrum establishes the molecular weight and provides insight into the molecule's stability and fragmentation patterns. This comprehensive spectroscopic profile serves as an authoritative reference for scientists engaged in the synthesis, analysis, and application of this important chemical compound.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. [Link]

Sources

Solubility and stability of N-(2-Hydroxy-4-nitrophenyl)acetamide in various solvents

An In-Depth Technical Guide to the Solubility and Stability of N-(2-Hydroxy-4-nitrophenyl)acetamide

Foreword

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's physicochemical properties is not merely academic—it is the bedrock of successful formulation, efficacy, and safety. This compound, a molecule featuring a phenolic hydroxyl group, a nitro aromatic system, and an acetamide linkage, presents a unique combination of functional groups that dictate its behavior in various chemical environments. This guide provides a deep dive into the critical aspects of its solubility and stability. In the absence of extensive published quantitative data for this specific molecule, we pivot from a simple data repository to a more powerful tool: a methodological guide. Herein, we elucidate the foundational principles governing its likely behavior, drawing upon data from structurally similar compounds, and provide robust, field-proven protocols for the empirical determination of these crucial parameters. This document is designed to empower researchers to generate reliable, high-quality data, ensuring scientific integrity and accelerating development timelines.

Physicochemical Characterization of this compound

This compound is a small organic molecule whose structure inherently suggests a complex interplay of solubility and stability factors. Understanding these begins with its fundamental properties.

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₈H₈N₂O₄[1]

-

Molecular Weight: 196.16 g/mol [1]

-

Structure:

The molecule's key functional groups are the primary determinants of its chemical personality:

-

Phenolic Hydroxyl (-OH) Group: This group is weakly acidic and a prime site for hydrogen bonding, both as a donor and acceptor. This suggests potential solubility in polar, protic solvents and a pH-dependent aqueous solubility.[2][3]

-

Nitro (-NO₂) Group: As a strong electron-withdrawing group, it increases the acidity of the phenolic proton and contributes to the molecule's overall polarity.[4][5] The nitroaromatic system is also known to be susceptible to reduction and can be a chromophore, making it sensitive to light (photodegradation).[6]

-

Acetamide (-NHC(O)CH₃) Group: The amide linkage is polar and can participate in hydrogen bonding. Amide bonds are susceptible to hydrolysis, particularly under strong acidic or basic conditions.[7]

Solubility Profile: Theoretical Predictions and Experimental Determination

Predicted Solubility Characteristics

Based on the "like dissolves like" principle, the presence of multiple polar functional groups capable of hydrogen bonding suggests the following qualitative solubility profile.[8]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Expected to have good solubility. The synthesis of a structural isomer, N-(4-hydroxy-2-nitrophenyl)acetamide, involves growing single crystals from methanol, indicating its suitability as a solvent.[9][10] A related compound, N-(4-nitrophenyl) acetamide, is also known to be soluble in ethanol.[11]

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): Moderate to good solubility is anticipated due to polarity and the ability to accept hydrogen bonds.[12][13]

-

Non-Polar Solvents (e.g., Hexane, Toluene): Poor solubility is expected due to the significant polarity of the molecule.

-

Aqueous Solvents (Water, Buffers): Limited solubility is expected. The phenolic hydroxyl group's acidity (pKa) will be a critical factor; solubility is predicted to increase significantly at pH values above the pKa as the anionic phenoxide species is formed, which is more polar than the neutral molecule.[2] A related compound, N-(4-nitrophenyl) acetamide, is reported to be partially soluble in water.[11]

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

The shake-flask method is the gold-standard for determining equilibrium (thermodynamic) solubility.[14][15][16] It is a self-validating system because the continued presence of undissolved solid at the end of the experiment confirms that equilibrium has been reached with a saturated solution.

Objective: To determine the equilibrium solubility of this compound in a range of relevant solvents at a controlled temperature (e.g., 25°C and/or 37°C).

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of clear glass vials, each containing a known volume (e.g., 5 mL) of the selected test solvent. "Excess" means enough solid is added such that undissolved particles are clearly visible.

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker or incubator with agitation. Equilibrate for a minimum of 24 hours to ensure equilibrium is reached.[14][17] For compounds that are slow to dissolve, a 48- or 72-hour time point should also be included to confirm that the concentration has plateaued.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a solvent-resistant 0.22 µm syringe filter (e.g., PTFE or PVDF) to remove all undissolved micro-particles.

-

Quantification:

-

Dilute the clear filtrate with a suitable solvent to a concentration within the linear range of a pre-established calibration curve.

-

Analyze the concentration of the dissolved compound using a validated analytical method, typically UV-Visible Spectroscopy (if the compound has a suitable chromophore and no interfering substances are present) or High-Performance Liquid Chromatography (HPLC) for greater specificity and accuracy.[15]

-

The solubility is then calculated from the measured concentration and the dilution factor.

-

Data Presentation:

All quantitative solubility data should be summarized in a clear, comparative table.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | Experimental Data | Experimental Data |

| pH 4.0 Buffer | 25 | Experimental Data | Experimental Data |

| pH 7.4 Buffer | 25 | Experimental Data | Experimental Data |